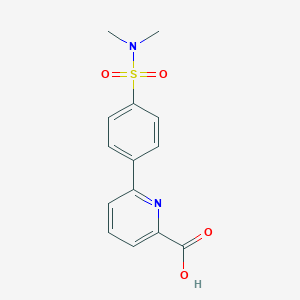
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid (6-DMPPA) is an organic compound that belongs to the class of organic compounds known as picolinates. It is an aromatic heterocyclic compound that has a molecular formula of C10H11NO4S. It is an important intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. 6-DMPPA is a white to off-white crystalline solid that is soluble in organic solvents.
作用機序
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to act as a catalyst in the reaction of organic substrates, promoting the formation of the desired product. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% may also act as a ligand, binding to the active sites of enzymes and other proteins, thereby modulating their activity.
Biochemical and Physiological Effects
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is an organic compound that is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It is believed to have no direct biochemical or physiological effects. However, it may affect the activity of enzymes and other proteins by binding to their active sites, thereby modulating their activity.
実験室実験の利点と制限
The main advantage of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments is its ease of synthesis. The reaction is typically conducted at room temperature, and yields a white crystalline solid. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is soluble in organic solvents, which makes it easy to handle and store. The main limitation of using 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is that it is not very stable, and is prone to decomposition in the presence of light and heat.
将来の方向性
There are a number of potential future directions for research involving 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%. These include exploring its use as a reagent in the synthesis of peptides and peptidomimetics, investigating its potential as a ligand for enzymes and other proteins, and studying its effects on the activity of enzymes and other proteins. In addition, further research could be conducted to explore the potential of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as an intermediate in the synthesis of drugs, pesticides, and dyes. Finally, further research could be conducted to improve the stability of 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%, thus enabling it to be used in a wider range of applications.
合成法
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-N,N-dimethylsulfamoylphenol with picolinic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature, and yields a white crystalline solid.
科学的研究の応用
6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of various biologically active compounds, including antimicrobial agents, antitumor agents, and inhibitors of the enzyme cyclooxygenase-2. In addition, 6-(4-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used as a reagent in the synthesis of peptides and peptidomimetics.
特性
IUPAC Name |
6-[4-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCQPWMESFCSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

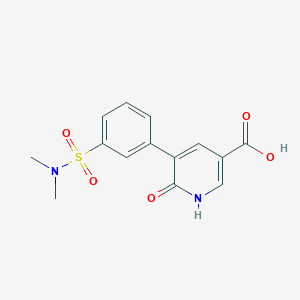
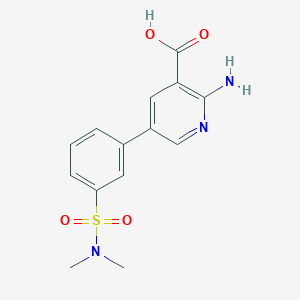
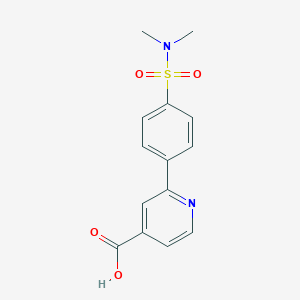
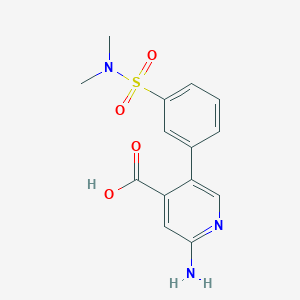
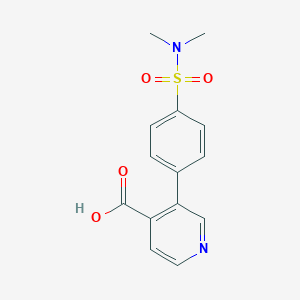
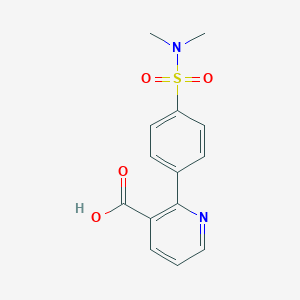
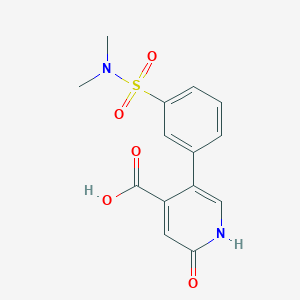


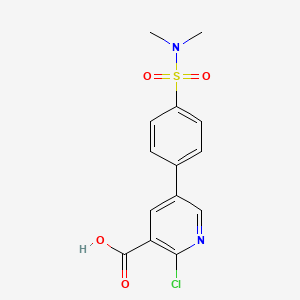

![3-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394963.png)
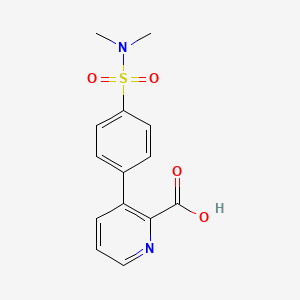
![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)